Cas no 220731-05-5 (tert-butyl N-(5-aminopyrimidin-2-yl)carbamate)

Tert-butyl N-(5-aminopyrimidin-2-yl)carbamate is a specialized carbamate-protected aminopyrimidine derivative, primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and selectivity during reactions involving the amine functionality. The 5-aminopyrimidine core offers versatility in constructing heterocyclic compounds, making it valuable for drug discovery and development. This compound is particularly advantageous in multi-step synthetic routes due to its compatibility with standard deprotection conditions, allowing controlled amine group liberation. High purity grades ensure reliable performance in nucleophilic substitutions, cross-coupling reactions, and other transformations critical to medicinal chemistry applications.
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate structure
220731-05-5 structure
Product name:tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
CAS No:220731-05-5
MF:C9H14N4O2
MW:210.23306
CID:244015
PubChem ID:45092110

tert-butyl N-(5-aminopyrimidin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(5-amino-2-pyrimidinyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
    • SCHEMBL14854850
    • tert-Butyl (5-aminopyrimidin-2-yl)carbamate
    • DTXSID501217714
    • SB60030
    • EN300-1880296
    • tert-Butyl(5-aminopyrimidin-2-yl)carbamate
    • 1,1-Dimethylethyl N-(5-amino-2-pyrimidinyl)carbamate
    • 220731-05-5
    • Carbamic acid, (5-amino-2-pyrimidinyl)-, 1,1-dimethylethyl ester (9CI)
    • Inchi: InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,10H2,1-3H3,(H,11,12,13,14)
    • InChI Key: OCCXGLVXCUABLU-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NC1=NC=C(N)C=N1)=O)C

Computed Properties

  • Exact Mass: 210.11167570g/mol
  • Monoisotopic Mass: 210.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.1Ų
  • XLogP3: 0.4

tert-butyl N-(5-aminopyrimidin-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1880296-1.0g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
1g
$986.0 2023-06-01
Enamine
EN300-1880296-2.5g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
2.5g
$1370.0 2023-09-18
Enamine
EN300-1880296-0.25g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
0.25g
$642.0 2023-09-18
Enamine
EN300-1880296-0.05g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
0.05g
$587.0 2023-09-18
Enamine
EN300-1880296-10g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
10g
$3007.0 2023-09-18
Enamine
EN300-1880296-1g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
1g
$699.0 2023-09-18
Enamine
EN300-1880296-0.5g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
0.5g
$671.0 2023-09-18
Enamine
EN300-1880296-5.0g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
5g
$2858.0 2023-06-01
Enamine
EN300-1880296-0.1g
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate
220731-05-5
0.1g
$615.0 2023-09-18
Chemenu
CM514948-1g
tert-Butyl (5-aminopyrimidin-2-yl)carbamate
220731-05-5 97%
1g
$684 2024-07-18

tert-butyl N-(5-aminopyrimidin-2-yl)carbamate Related Literature

Additional information on tert-butyl N-(5-aminopyrimidin-2-yl)carbamate

Comprehensive Overview of tert-butyl N-(5-aminopyrimidin-2-yl)carbamate (CAS No. 220731-05-5)

tert-butyl N-(5-aminopyrimidin-2-yl)carbamate, with the CAS number 220731-05-5, is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of pyrimidine derivatives, which are pivotal in drug discovery due to their structural versatility and biological activity. The presence of both amino and carbamate functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors and antiviral agents.

In recent years, the demand for tert-butyl N-(5-aminopyrimidin-2-yl)carbamate has surged, driven by its role in small-molecule drug development. Researchers are increasingly focusing on pyrimidine-based scaffolds to target diseases such as cancer, inflammation, and infectious diseases. The compound's CAS no. 220731-05-5 is frequently searched in academic and industrial databases, reflecting its significance in medicinal chemistry. Its synthesis often involves Boc-protection strategies, a common technique in peptide and heterocyclic chemistry.

One of the trending topics in the scientific community is the exploration of sustainable synthesis methods for intermediates like tert-butyl N-(5-aminopyrimidin-2-yl)carbamate. Green chemistry principles, such as catalyst optimization and solvent reduction, are being applied to improve the efficiency of its production. This aligns with the broader industry shift toward environmentally friendly manufacturing, a subject of high interest among researchers and policymakers.

The compound's structural motif is also relevant in computational chemistry and AI-driven drug design. With the rise of machine learning in molecular modeling, 220731-05-5 is often used as a reference in virtual screening studies. Questions like "How to optimize the synthesis of tert-butyl N-(5-aminopyrimidin-2-yl)carbamate?" or "What are its applications in targeted therapy?" are commonly encountered in search engines, highlighting its interdisciplinary importance.

From a commercial perspective, tert-butyl N-(5-aminopyrimidin-2-yl)carbamate is supplied by leading chemical manufacturers under stringent quality controls. Its CAS registry ensures traceability and compliance with global regulatory standards. The compound's stability under controlled conditions makes it suitable for long-term storage, a critical factor for laboratories and production facilities.

In summary, tert-butyl N-(5-aminopyrimidin-2-yl)carbamate (CAS no. 220731-05-5) is a cornerstone in modern organic synthesis and drug development. Its applications span from pharmaceutical intermediates to agrochemical research, making it a subject of continuous innovation. As the scientific community advances toward precision medicine and sustainable chemistry, this compound will undoubtedly remain a focal point of research and industrial applications.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.